N~1~-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-tetrazole-1,5-diamine
Description
(1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring, a tetrazole ring, and a methylene bridge, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C7H9N7 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C7H9N7/c1-13-4-2-3-6(13)5-9-14-7(8)10-11-12-14/h2-5H,1H3,(H2,8,10,12)/b9-5+ |
InChI Key |
AUWZVNHDDTUXGP-WEVVVXLNSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2C(=NN=N2)N |
Canonical SMILES |
CN1C=CC=C1C=NN2C(=NN=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylene]nicotinohydrazide
- N′-[(1E)-(1-Methyl-1H-pyrrol-2-yl)methylene]pyridine-3-carbohydrazide
Uniqueness
(1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its specific combination of a pyrrole ring, a tetrazole ring, and a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
